molecular formula C21H24N2O5S B2421932 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903254-82-0

8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2421932
CAS RN: 903254-82-0
M. Wt: 416.49
InChI Key: SETIDBHNDDITDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane”, has been reported . It has a molecular formula of C20H23FN2O6S2, an average mass of 470.535 Da, and a monoisotopic mass of 470.098145 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane”, have been reported . It has a density of 1.5±0.1 g/cm3, a boiling point of 638.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Synthesis and Antihypertensive Activity : A study explored the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, including those similar to 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane, demonstrating potential as antihypertensive agents. These compounds were found to exhibit alpha-adrenergic blocking properties, useful in treating hypertension (Caroon et al., 1981).

  • Anticonvulsant Properties : Research involving derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione revealed significant anticonvulsant effects, comparable to standard drugs like phenytoin. This points towards the potential of similar structures, like the compound , in anticonvulsant therapies (Madaiah et al., 2012).

  • Hypoglycemic Activity : A study on spiroimidazolidine-2,4-diones, which share structural similarities with 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane, revealed promising hypoglycemic effects. This could indicate potential applications in diabetes management (Iqbal et al., 2012).

Chemical and Physical Properties

  • Supramolecular Arrangements : Studies on cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , have provided insights into their molecular structure and crystal structure. These findings are crucial for understanding the compound's potential in various applications, including drug design (Graus et al., 2010).

  • Crystal Packing Preferences : Research on spirohydantoin derivatives, including those similar to the compound , has explored their conformational and crystal packing preferences. Such studies are essential for predicting and manipulating the compound's behavior in different environments (Lazić et al., 2022).

Industrial Applications

  • Corrosion Inhibition : A study on spirocyclopropane derivatives, which bear resemblance to the structure of the compound , showed that these compounds can be effective corrosion inhibitors. This suggests potential industrial applications for 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane in protecting metals in acidic environments (Chafiq et al., 2020).

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-7-9-19(10-8-18)29(25,26)23-15-16-28-21(23)11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETIDBHNDDITDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.